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Methyl dec-4-enoate

Cat. No.: B1172362
CAS No.: 1191-02-2
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Description

Methyl dec-4-enoate is a natural product found in Humulus lupulus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B1172362 Methyl dec-4-enoate CAS No. 1191-02-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1191-02-2

Molecular Formula

C6H6N4S

IUPAC Name

methyl dec-4-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3

SMILES

CCCCCC=CCCC(=O)OC

Synonyms

4-Decenoic acid methyl ester

Origin of Product

United States

Significance and Research Context of Unsaturated Fatty Acid Methyl Esters

Unsaturated fatty acid methyl esters (FAMEs) are a class of compounds that hold considerable importance in both biological and industrial contexts. FAMEs are derived from the transesterification of fats and oils from sources like vegetable oils and animal fats. taylorandfrancis.comscioninstruments.com This conversion into methyl esters is a crucial step for analysis, as it increases the volatility and thermal stability of the fatty acids, making them suitable for techniques like gas chromatography (GC). scioninstruments.comshimadzu.com

The analysis of FAMEs is fundamental for the nutritional labeling and quality control of food products. scioninstruments.com In the industrial realm, FAMEs are the primary constituents of biodiesel, a renewable fuel alternative to petroleum-based diesel. taylorandfrancis.com Their chemical structure, characterized by a hydrophobic hydrocarbon chain and a methyl ester group, imparts properties that are beneficial for fuel applications. taylorandfrancis.com

Beyond industrial uses, unsaturated FAMEs are significant in biological systems. They are integral components of cell membranes, serve as energy storage molecules, and act as precursors to important signaling molecules. shimadzu.com The position and geometry of the double bonds within the fatty acid chain are critical, as they determine the molecule's bioactivity. shimadzu.com This structural diversity makes them a rich area for medical and chemical research, including their use as precursors for synthesizing more complex molecules like pharmaceuticals and agrochemicals. ub.edu

Stereoisomeric Forms of Methyl Dec 4 Enoate and Their Academic Relevance

Methyl dec-4-enoate exists in two primary stereoisomeric forms, distinguished by the geometry of the double bond at the C-4 position: (Z) (cis) and (E) (trans). nih.gov These geometric isomers, while having the same molecular formula and connectivity, differ in the three-dimensional arrangement of their atoms, which leads to distinct physical properties and chemical reactivity. youtube.com

The academic relevance of these stereoisomers is significant. The specific geometry of the double bond can profoundly influence a molecule's biological activity and sensory properties. For instance, different isomers of unsaturated esters are often perceived differently by biological receptors, which is a key principle in the flavor and fragrance industry and in the study of insect pheromones. researchgate.net The synthesis of stereochemically pure isomers is a common challenge and goal in organic chemistry to elucidate structure-activity relationships. researchgate.net

The (Z)-isomer, also known as methyl (cis)-4-decenoate, is noted for its use in the flavor and fragrance industry and serves as a starting material in various chemical syntheses. ub.eduthegoodscentscompany.com The (E)-isomer, or methyl (trans)-4-decenoate, is described as having a fruity fragrance. wikipedia.org The controlled synthesis of a specific isomer, such as the preparation of (E)-alk-3-enoic acid esters through methods like the Knoevenagel condensation, is a topic of academic research. psu.edu

Table 1: Properties of this compound Stereoisomers

Property (Z)-Methyl dec-4-enoate (E)-Methyl dec-4-enoate
Synonyms Methyl (cis)-4-decenoate, methyl (4Z)-dec-4-enoate Methyl (trans)-4-decenoate, methyl (4E)-dec-4-enoate
CAS Number 7367-83-1 thegoodscentscompany.com 93979-14-7
Molecular Formula C11H20O2 thegoodscentscompany.com C11H20O2
Molecular Weight 184.28 g/mol thegoodscentscompany.com 184.28 g/mol
Boiling Point 213-215 °C Current time information in Bangalore, IN. 217 °C
Density 0.891-0.897 g/cm³ @ 25°C Current time information in Bangalore, IN. 0.889 g/cm³
Refractive Index 1.438-1.444 @ 20°C Current time information in Bangalore, IN. Not Available

| Flash Point | 68.89 °C Current time information in Bangalore, IN. | 69 °C |

Note: Some physical properties are reported as ranges or estimates in the available literature.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Dec 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of methyl dec-4-enoate, offering unparalleled insight into its carbon-hydrogen framework and stereochemistry.

Advanced 1D NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful 1D NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. pressbooks.pubaiinmr.comlibretexts.org A standard DEPT experiment is typically performed in stages. A DEPT-90 spectrum shows signals only for CH carbons. In a DEPT-135 spectrum, CH₃ and CH resonances appear as positive signals, while CH₂ resonances are inverted, appearing as negative signals. pressbooks.publibretexts.org Quaternary carbons, which lack directly attached protons, are absent in DEPT spectra. aiinmr.com This information is invaluable for assigning the carbon signals in the ¹³C NMR spectrum of this compound.

Table 1: Hypothetical DEPT-135 NMR Data for this compound

Chemical Shift (ppm)Multiplicity (DEPT-135)Assignment
~14PositiveCH₃ (C-10)
~22-32NegativeCH₂ (C-2, C-3, C-6, C-7, C-8, C-9)
~51PositiveOCH₃
~120-135PositiveCH (C-4, C-5)
~174AbsentC=O (C-1)

Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual values may vary.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is essential for assembling the complete molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons, for example, between the protons on C-2 and C-3, and between the olefinic protons on C-4 and C-5 and their neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. princeton.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer). columbia.edu HMBC is crucial for identifying quaternary carbons, such as the carbonyl carbon (C-1) in this compound, by observing correlations from protons on adjacent carbons (e.g., protons on C-2 and the methyl ester protons). It also helps in piecing together the entire carbon skeleton by showing long-range connectivities. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. princeton.edu For this compound, NOESY can help determine the cis or trans geometry of the double bond by observing the spatial proximity of the olefinic protons to each other and to adjacent methylene protons.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiInformation Gained for this compound
COSY ¹H – ¹HConnectivity of adjacent protons (e.g., H-2 with H-3, H-4 with H-5, etc.)
HSQC ¹H – ¹³C (¹J)Direct one-bond correlations (e.g., H-2 with C-2, H-10 with C-10)
HMBC ¹H – ¹³C (²⁻³J)Long-range connectivities (e.g., OCH₃ protons to C-1, H-2 to C-1 and C-4)
NOESY ¹H – ¹H (spatial)Through-space correlations to determine double bond geometry and conformation

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study the conformational dynamics of molecules, such as the rotation around single bonds. researchgate.netcopernicus.org By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational exchange processes. researchgate.net For a flexible molecule like this compound, DNMR could potentially be used to study the rotational dynamics of the alkyl chain and the conformational preferences around the ester group, providing insights into its solution-state behavior. auremn.org.brnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise elemental formula of this compound (C₁₁H₂₀O₂), distinguishing it from other compounds with the same nominal mass. nist.gov This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented, and the resulting product ions are analyzed. thermofisher.com Collision-Induced Dissociation (CID) is a common method used to induce this fragmentation. wvu.edumdpi.comnih.gov The resulting MS/MS spectrum provides a "fingerprint" of the molecule, revealing characteristic fragmentation pathways that can be used for structural elucidation. thermofisher.com

The fragmentation of fatty acid methyl esters (FAMEs) under electron ionization (the most common ionization method in GC-MS) often involves characteristic cleavages. For this compound, expected fragmentation could include:

McLafferty rearrangement: This can lead to a characteristic ion at m/z 74.

Cleavage at the double bond: The location of the double bond can influence the fragmentation pattern, although it is not always straightforward to determine from a standard EI-MS spectrum alone.

Loss of the methoxy (B1213986) group (-OCH₃): This would result in an [M-31]⁺ ion.

Loss of a propyl group (-C₃H₇): Cleavage allylic to the double bond.

The analysis of these fragmentation pathways provides confirmatory structural information. mdpi.comnih.gov Different activation methods and mass analyzers can yield different fragmentation spectra, providing complementary structural details. rsc.org

Derivatization Strategies for Enhanced Mass Spectrometric Analysis (e.g., DMDS adducts)

Mass spectrometry (MS) is a powerful tool for the structural elucidation of fatty acid methyl esters (FAMEs). However, determining the precise location of double bonds in unsaturated FAMEs like this compound can be challenging with standard electron ionization (EI) mass spectrometry due to ion-induced double bond migration. nih.gov To overcome this, derivatization strategies are employed to "fix" the double bond position, leading to characteristic fragmentation patterns that reveal its location.

One of the most effective methods involves the formation of dimethyl disulfide (DMDS) adducts. researchgate.net This derivatization technique is well-established for locating double bonds in mono-unsaturated compounds. researchgate.net The reaction of the unsaturated FAME with DMDS, often catalyzed by iodine, results in the addition of two methylthio (-SCH₃) groups across the double bond. researchgate.net

When the resulting DMDS adduct is analyzed by gas chromatography-mass spectrometry (GC-MS), electron ionization induces a characteristic cleavage between the two carbon atoms that were originally part of the double bond. This fragmentation yields two major diagnostic ions. For this compound, the double bond is between carbon 4 and carbon 5. The formation of the DMDS adduct and subsequent fragmentation would theoretically produce specific ions that allow for the unequivocal localization of the double bond.

While highly effective for monounsaturated compounds, the derivatization of polyunsaturated fatty acids with DMDS can sometimes lead to more complex mass spectra due to the formation of multiple or cyclized adducts. researchgate.net However, for a monounsaturated ester like this compound, the interpretation is generally straightforward.

Beyond DMDS, other derivatization methods are also utilized in FAME analysis to enhance ionization efficiency and improve chromatographic behavior. sigmaaldrich.comjfda-online.com For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize other functional groups if present, though for locating double bonds, DMDS remains a primary choice. sigmaaldrich.com In liquid chromatography-mass spectrometry (LC-MS), derivatization is also employed to increase ionization efficiency, especially for low-abundance metabolites. nih.gov

Table 1: Derivatization Strategies for Mass Spectrometric Analysis of Unsaturated FAMEs
Derivatization ReagentPurposeMechanismAnalytical TechniqueKey Advantage
Dimethyl Disulfide (DMDS)Double bond localizationAddition across the double bond to form methylthio adductsGC-MSProduces characteristic fragments indicating double bond position. researchgate.net
Acetonitrile (B52724) (in-source)Double bond and triple bond localizationForms reactive species in the APCI source that add to multiple bondsHPLC/APCI-MS²Simple, requires only acetonitrile in the mobile phase. nih.gov
Boron Trichloride-MethanolEsterificationConverts free fatty acids to their methyl esters (FAMEs)GC-MSEnables analysis of free fatty acids by GC. sigmaaldrich.com
MTBSTFASilylationReplaces active hydrogens on polar functional groupsGC-MSImproves volatility and chromatographic behavior of polar analytes. sigmaaldrich.com

Vibrational Spectroscopy (Infrared, Raman) and Electronic Spectroscopy (UV-Visible) for Molecular Structure and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about the molecular structure and electronic properties of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule, offering a unique "fingerprint" of its structure. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In the context of this compound, key characteristic IR absorption bands include:

C=O Stretch : The carbonyl group of the ester functional group exhibits a strong absorption band, typically in the region of 1750–1735 cm⁻¹ for saturated aliphatic esters. udel.edu The presence of unsaturation can slightly alter this frequency.

C-O Stretch : The C-O single bonds of the ester group also produce strong absorption bands. For saturated aliphatic esters, these appear in the 1300–1160 cm⁻¹ range. udel.edu

C=C Stretch : The carbon-carbon double bond stretch gives rise to a band around 1650 cm⁻¹, though its intensity can be variable.

=C-H Stretch : The stretching of the C-H bonds on the double bond carbons typically appears just above 3000 cm⁻¹.

C-H Stretch : The stretching of C-H bonds in the aliphatic chain occurs just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. IR and Raman spectroscopy are often complementary because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For this compound, the C=C double bond, being a symmetrical moiety, would be expected to show a strong Raman signal.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict vibrational spectra and aid in the assignment of experimental bands. banglajol.inforesearchgate.net

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs this energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the key chromophores—the parts of the molecule that absorb light—are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

π → π* Transitions : The π electrons in the C=C and C=O bonds can be excited to antibonding π* orbitals. The C=C bond in an isolated alkene typically absorbs in the far UV region (around 165 nm), which is often below the range of standard laboratory spectrophotometers. libretexts.orgmsu.edu

n → π* Transitions : The non-bonding (n) electrons on the oxygen atom of the carbonyl group can be excited to the antibonding π* orbital of the C=O group. This is a lower energy transition and typically occurs at longer wavelengths, but may still be in the UV region.

Because the double bond in this compound is not conjugated with the carbonyl group, the absorption is expected to be the sum of the individual chromophores. In contrast, α,β-unsaturated esters, where the C=C and C=O are conjugated, show a shift in their absorption to longer wavelengths (a bathochromic shift). udel.edu Therefore, the UV-Vis spectrum of this compound is not expected to show strong absorption in the readily accessible UV-Vis range (above 200 nm).

Table 2: Spectroscopic Data for Functional Groups in this compound
Spectroscopic TechniqueFunctional GroupExpected Wavenumber/WavelengthTransition/Vibration Type
Infrared (IR)C=O (Ester)~1735-1750 cm⁻¹Stretching
Infrared (IR)C-O (Ester)~1160-1300 cm⁻¹Stretching
RamanC=C~1650 cm⁻¹Stretching
UV-VisibleC=C~165 nmπ → π
UV-VisibleC=OUV regionn → π

Hyphenated Analytical Techniques for Mixture Analysis and Component Characterization

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound. saspublishers.com These techniques provide both qualitative and quantitative information about the components of a sample.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. nih.govresearchgate.net It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis of a mixture containing this compound, the sample is first vaporized and introduced into the GC column. diabloanalytical.com The separation of components is based on their boiling points and their interactions with the stationary phase of the column. sigmaaldrich.com Polar columns are often used for FAME analysis to achieve separation based on the degree of unsaturation. uib.no

As each component elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible manner. shimadzu.com The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nih.gov By comparing the retention time and the mass spectrum of a peak to those of a known standard or a spectral library, the compound can be identified. diabloanalytical.com

GC-MS is highly sensitive, allowing for the detection of trace components in a mixture. nih.gov For quantitative analysis, specific ions can be monitored using selected ion monitoring (SIM), which further enhances sensitivity and selectivity. nih.gov

For compounds that are non-volatile, thermally unstable, or highly polar, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique. thermofisher.comrsc.org While this compound itself is amenable to GC-MS, LC-MS would be crucial for analyzing it in a matrix that contains non-volatile constituents or for analyzing related non-volatile fatty acid derivatives.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org Separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. thermofisher.com

After separation by the LC column, the eluent is introduced into the MS ion source. Interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the liquid phase. thermofisher.comresearchgate.net ESI is a soft ionization technique that is well-suited for polar and large molecules, often producing intact molecular ions, which is useful for molecular weight determination. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment these ions to obtain structural information. nih.gov

Computational and Theoretical Studies on Methyl Dec 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and other properties. For methyl dec-4-enoate, such calculations offer insights into its geometry, vibrational modes, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.org It is particularly effective for predicting the optimized molecular geometry (bond lengths and angles) and vibrational frequencies. researchgate.netresearchgate.net Studies on homologous series of fatty acid methyl esters (FAMEs) have utilized DFT methods, such as B3LYP with the 6-31G(d) basis set, to investigate their conformations and vibrational spectra. researchgate.net

For this compound, DFT calculations can determine the lowest energy conformer. researchgate.net The geometry optimization process yields precise data on bond lengths and angles, providing a three-dimensional structure of the molecule. These theoretical structures can be compared with experimental data where available.

Vibrational frequency calculations predict the positions of peaks in the Infrared (IR) and Raman spectra. researchgate.net This is crucial for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule, such as the C=O stretch of the ester group, the C=C stretch of the alkene, and various C-H bending and stretching modes. researchgate.net The calculated frequencies are often scaled to correct for approximations in the computational method and the neglect of anharmonicity. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

This table presents hypothetical but representative data for the key bond lengths and angles in this compound, as would be obtained from a DFT/B3LYP calculation.

ParameterBond/AngleCalculated Value
Bond Lengths
C=O~1.21 Å
C-O (ester)~1.35 Å
O-CH₃~1.44 Å
C=C (alkene)~1.34 Å
Bond Angles
O=C-O~124°
C-O-C~116°
C-C=C~122°

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.commsu.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For unsaturated molecules like this compound, the presence of π-orbitals from the C=C double bond typically leads to a smaller HOMO-LUMO gap compared to their saturated counterparts. nih.gov The C=C bond is directly related to the HOMO-LUMO energy gap and is susceptible to electron excitation. colab.ws In this compound, the HOMO is expected to be localized around the C=C double bond, while the LUMO would be associated with the carbonyl (C=O) group of the ester.

Table 2: Representative Frontier Molecular Orbital Energies

This table shows representative energy values for the HOMO, LUMO, and the resulting energy gap for an unsaturated ester like this compound, illustrating the type of data generated by FMO analysis.

OrbitalDescriptionRepresentative Energy (eV)
HOMO Highest Occupied Molecular Orbital-6.5 eV
LUMO Lowest Unoccupied Molecular Orbital-0.5 eV
Energy Gap (ΔE) LUMO - HOMO6.0 eV

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. youtube.com The MEP map is color-coded to show different regions of electrostatic potential: electron-rich areas (negative potential), which are attractive to electrophiles, are typically colored red, while electron-poor areas (positive potential), attractive to nucleophiles, are colored blue. youtube.com

For this compound, an MEP map would reveal specific reactive regions. The most negative potential (red) would be concentrated around the carbonyl oxygen atom of the ester group due to the high electronegativity of oxygen. The region of the C=C double bond would also exhibit negative potential, making it a site for electrophilic attack. In contrast, the hydrogen atoms of the methyl group and the aliphatic chain would show regions of positive potential (blue or green).

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. researchgate.net Theoretical predictions can aid in the interpretation of complex experimental spectra and the structural determination of unknown compounds. europa.eu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. barc.gov.in These predicted shifts can be correlated with experimental data for structural validation. mdpi.com

IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations provide vibrational frequencies and intensities that can be used to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of absorption bands to specific molecular motions. researchgate.net Experimental IR data for methyl (Z)-4-decenoate is available in public databases for comparison. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. barc.gov.in The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks. For this compound, the relevant transitions would likely involve the π → π* transition of the C=C double bond and the n → π* transition of the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. msu.edu For flexible molecules like this compound, MD simulations provide crucial insights into their conformational landscape and dynamic behavior. nih.gov These simulations have been applied to FAMEs to study properties such as viscosity, diffusivity, and density under various conditions. x-mol.netrsc.orgrsc.org

ChemInformatics and QSAR/QSPR Modeling for Structure-Property Relationships

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. concawe.eu Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. nih.govresearchgate.net These are mathematical models that correlate the chemical structure of compounds with their biological activity (QSAR) or physical properties (QSPR). researchgate.netnih.gov

For FAMEs, including this compound, QSAR/QSPR models have been developed to predict a range of properties. researchgate.neteuropa.eu These models use numerical values called "molecular descriptors" that encode structural features. Relevant descriptors for FAMEs often include molecular mass, the number of double bonds, the number of rotatable bonds, and various topological indices. researchgate.net For instance, QSPR models have successfully predicted gas chromatography retention indices for a large set of FAMEs, which is essential for their identification in complex mixtures like biodiesel. researchgate.net Similarly, QSAR models can predict the biological or toxicological behavior of these esters based on their structural similarities. europa.eueuropa.eu The properties of this compound can thus be estimated by inputting its specific descriptors into established models for the FAME category.

Reaction Pathway Modeling and Transition State Characterization

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving unsaturated fatty acid methyl esters (FAMEs) like this compound. These computational approaches allow for detailed mapping of reaction potential energy surfaces, providing critical insights into reaction kinetics, thermodynamic favorability, and the precise structures of transient intermediates and transition states that are often difficult to characterize experimentally. uni-giessen.demdpi.com

Research in this area for compounds analogous to this compound, such as other unsaturated esters, has largely focused on two key reaction types: oxidation/combustion and selective hydrogenation.

Modeling of Oxidation and Combustion Pathways

The presence of a carbon-carbon double bond significantly influences the combustion and autoxidation chemistry of this compound compared to its saturated counterpart, methyl decanoate (B1226879). osti.govrsc.org Computational models have been developed to understand the initial stages of oxidation, which are critical for predicting fuel performance and storage stability.

A primary focus of reaction pathway modeling is the initial H-abstraction (hydrogen atom abstraction) by radicals, which is a key initiation step in oxidation. The location of the abstraction dictates the subsequent reaction pathways.

Table 1: Relative Reactivity of Hydrogen Atom Sites in Unsaturated Methyl Esters for Abstraction Reactions This table is illustrative, based on general principles of FAME oxidation. Specific values for this compound would require dedicated calculation.

Hydrogen Atom Position Description Relative Bond Dissociation Energy Predicted Reactivity
Allylic (C3, C6) Adjacent to the C=C double bond Lowest Highest
Ester group (-OCH₃) On the methyl ester group High Low
Bis-allylic Between two C=C bonds (not in this molecule) Very Low Very High

Table 2: Temperature-Dependent Hydroperoxide Decomposition Pathways in Unsaturated FAMEs

Temperature Range Dominant Reaction Pathway Mechanistic Feature Implication
Below 80 °C Bimolecular Decomposition Interaction between two hydroperoxide molecules Slower initial radical formation
Above 80 °C Monomolecular Decomposition Unimolecular cleavage of the O-O bond Accelerated oxidation rates

Source: Based on findings for general unsaturated FAMEs. nih.gov

Transition State Characterization in Modeled Reactions

For any proposed elementary reaction step, computational chemistry allows for the precise localization and characterization of the corresponding transition state (TS). The transition state represents the highest energy point along the lowest energy reaction path and is a critical concept for understanding reaction rates. uni-giessen.de

The calculated energy of the transition state relative to the reactants provides the activation energy barrier (often expressed as ΔG≠ or Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies for competing pathways, researchers can predict the major products of a reaction. For instance, in catalyzed reactions, computational models can show how a catalyst stabilizes a specific transition state, thereby lowering its energy and promoting a desired reaction pathway over others. mdpi.comrsc.org

In the context of FAME hydrogenation, for example, a reaction network can be proposed that includes the desired hydrogenation of the double bond, as well as undesired side reactions like cis/trans isomerization.

Table 3: Illustrative Reaction Scheme for Competing Hydrogenation Pathways This table illustrates the concept of competing pathways in the hydrogenation of an unsaturated ester like this compound.

Reaction Step Reactants Transition State Products
Pathway A: Hydrogenation (Z)-Methyl dec-4-enoate + H₂ TS₁ Methyl decanoate
Pathway B: Isomerization (Z)-Methyl dec-4-enoate TS₂ (E)-Methyl dec-4-enoate

Note: Computational modeling would calculate the activation energies for TS₁ and TS₂ to determine the selectivity of the hydrogenation process under specific catalytic conditions.

The geometric characterization of a transition state reveals the extent of bond breaking and bond formation at the peak of the reaction barrier. This information provides a detailed mechanistic picture at the molecular level, confirming whether a reaction proceeds through a concerted mechanism (bond breaking and formation occur simultaneously) or a stepwise mechanism involving discrete intermediates. usu.edu

Applications in Chemical Science and Technology Academic Focus

Role in Flavor and Aroma Chemistry Research

Methyl dec-4-enoate is recognized for its contribution to the aroma profiles of various natural products. tum.de Its presence and sensory impact have been a subject of investigation in the field of flavor and aroma chemistry.

Bio-based Production of Flavor Compounds and Volatile Metabolites

The demand for natural flavor compounds has driven research into biotechnological production methods. frontiersin.org Microbial fermentation and biocatalysis are key technologies in this area, offering a "natural" alternative to chemical synthesis. frontiersin.orgnih.gov These processes can produce a wide array of volatile compounds, including esters, aldehydes, and alcohols, which are crucial components of complex flavors. nih.gov While specific bio-based production pathways for this compound are not extensively detailed in the provided search results, the general principles of producing flavor esters through microbial biotransformation are well-established. frontiersin.orgsrce.hr Fatty acids serve as natural precursors for many flavor compounds, suggesting that tailored fermentation processes could potentially yield specific unsaturated esters like this compound. usp.br

The production of flavor compounds through biotechnological routes is a complex process influenced by the microbial strain, fermentation conditions, and the precursor molecules available. srce.hr Research in this area is focused on screening new microorganisms and optimizing fermentation processes to enhance the production of desired flavor molecules. frontiersin.org

Intermediates in Polymer and Material Science

The unique structure of this compound, with its double bond and ester functional group, makes it a valuable intermediate in the synthesis of polymers and materials derived from renewable resources. nih.govsmolecule.com

Precursors for Bifunctional Monomers via Olefin Metathesis

Olefin metathesis is a powerful reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. acs.org This reaction is particularly useful in polymer chemistry for converting renewable resources like fatty acid esters into valuable monomers. nih.gov this compound can serve as a precursor in olefin metathesis reactions to generate bifunctional monomers, which are essential building blocks for condensation polymers like polyesters and polyamides. nih.govacs.org

For example, the self-metathesis of a terminal unsaturated ester like methyl dec-9-enoate (B1236301) (which can be derived from methyl oleate (B1233923) via ethenolysis) yields a long-chain α,ω-diester. acs.orgscielo.br While this compound has an internal double bond, it can still participate in cross-metathesis reactions with other olefins to create a variety of bifunctional molecules. nih.gov These reactions, often catalyzed by ruthenium complexes like Grubbs catalysts, are a key strategy for transforming oleochemicals into monomers for renewable polymers. nih.govacs.org

Table 1: Examples of Olefin Metathesis Reactions for Monomer Synthesis

Reactant(s)CatalystProduct(s)Application of ProductReference
Methyl oleateGrubbs II catalyst1-Decene (B1663960), Methyl dec-9-enoatePrecursors for polymers and other chemicals d-nb.info
Methyl undec-10-enoate (B1210307) (self-metathesis)Ruthenium catalystDimethyl eicos-10-ene-1,20-dioate, Ethylene (B1197577)Monomer for polyesters acs.org
Methyl oleate, EugenolGrubbs II catalystBifunctional phenolic compoundsIntermediates for polymers nih.gov

Integration into Renewable Resource-Derived Polymers

There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. chemistryviews.org Fatty acid derivatives, including this compound, are attractive building blocks for such polymers due to their biodegradability and origin from natural oils and fats. researchgate.net

The ester functional group in this compound can be used in polycondensation reactions to form polyesters. The double bond offers a site for further modifications, such as cross-linking or the introduction of other functional groups, which can tailor the properties of the final polymer. For example, thiol-ene reactions can be used to create novel polymer architectures from unsaturated precursors. chemistryviews.org The integration of fatty acid-derived monomers can impart flexibility and hydrophobicity to polymers. Research in this area focuses on synthesizing a wide range of polymers from oleochemicals, including polyesters, polyamides, and polyurethanes, with diverse properties and potential applications. researchgate.netrsc.org

Contributions to Sustainable Chemistry and Utilization of Renewable Resources

The pursuit of sustainable chemical manufacturing has prioritized the use of renewable feedstocks to replace petrochemicals. This compound and its isomers are part of a broader class of unsaturated fatty acid methyl esters (FAMEs) that are central to this green chemistry approach. Their synthesis and application are often linked to the valorization of biomass, particularly oleochemicals derived from plant oils.

A key strategy in sustainable chemistry is the use of catalytic processes like olefin metathesis to transform abundant, long-chain fatty acids from renewable sources into more valuable, shorter-chain molecules. researchgate.net Plant oils are a primary renewable feedstock, and their triglyceride structures can be converted into FAMEs through transesterification. d-nb.info One of the most common FAMEs derived from plant oils is methyl oleate (a C18 compound).

Research has demonstrated that olefin cross-metathesis can efficiently convert methyl oleate into shorter-chain, functionalized molecules. d-nb.info Specifically, the cross-metathesis of methyl oleate with ethylene is a direct route to produce 1-decene and methyl 9-decenoate. researchgate.netd-nb.info This reaction effectively cleaves the C18 chain of methyl oleate, yielding a valuable alpha-olefin (1-decene) and a C10 unsaturated ester, which is an ideal precursor for bio-aviation fuels and other specialty chemicals. d-nb.info This process exemplifies the principles of green chemistry by utilizing a renewable feedstock to generate high-value products with high carbon utilization. d-nb.inforesearchgate.net

The table below outlines the key inputs and outputs of this sustainable pathway.

Table 1: Olefin Cross-Metathesis of Methyl Oleate for Production of Renewable Chemicals

Reactants Catalyst Primary Products Significance Reference
Methyl Oleate (from plant oil) Grubbs' Catalyst 1-Decene Conversion of a common, renewable C18 FAME into a valuable C10 alpha-olefin. d-nb.info

This transformation is significant as it provides a direct synthetic route from biomass to key platform chemicals. Another approach in sustainable chemistry involves the conversion of lignocellulosic biomass. For instance, gamma-valerolactone (B192634) (GVL), a well-known biomass-derived platform chemical, can be converted into pentenoate esters, showcasing another pathway from renewable carbohydrates to unsaturated esters. rsc.orgresearchgate.net These methods, which convert various forms of biomass into functional chemical intermediates like methyl decenoate isomers, are fundamental to developing a circular economy and reducing the chemical industry's reliance on fossil fuels. researchgate.netnih.gov

Environmental Transformation and Degradation Pathways of Methyl Dec 4 Enoate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that chemically transform a substance. For Methyl dec-4-enoate, the primary abiotic degradation mechanisms of interest are phototransformation in aquatic systems and hydrolysis.

Phototransformation, or photodegradation, is the breakdown of molecules by light. In aquatic environments, this process can be a significant degradation pathway for certain organic compounds. For unsaturated FAMEs like this compound, the presence of double bonds makes them susceptible to photo-oxidation. europa.eu

Unsaturated FAMEs are preferentially degraded by photo-oxidation compared to their saturated counterparts. europa.eu The rate of photolysis of FAMEs is largely dependent on their degree of unsaturation. europa.eu Studies on biodiesel, which is primarily composed of FAMEs, have shown that exposure to sunlight in the presence of water can lead to a significant reduction in the concentration of unsaturated esters. frontiersin.orggoogle.com This process involves the formation of intermediate products such as ketones and epoxides, and eventually, shorter-chain fatty acids and aldehydes. frontiersin.orggoogle.com

Table 1: Factors Influencing Phototransformation of Unsaturated FAMEs in Aquatic Systems

FactorInfluence on DegradationReference
Degree of Unsaturation Higher unsaturation leads to faster degradation. europa.eu
Sunlight Essential for initiating photolytic reactions. europa.eufrontiersin.org
Presence of Water Facilitates hydrolysis and other degradation reactions. frontiersin.org
Photosensitizers Substances like humic acids can influence the rate of degradation. europa.eu

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For an ester like this compound, hydrolysis would break the ester bond to yield dec-4-enoic acid and methanol (B129727).

However, for FAMEs, abiotic hydrolysis is generally not considered a major degradation pathway under typical environmental conditions (pH 7). europa.eunih.gov This is primarily because they are readily biodegradable, and biotic processes tend to outpace the slow rate of abiotic hydrolysis. europa.eunih.gov Estimated half-lives for the hydrolysis of FAMEs in water at neutral pH are often greater than a year. europa.eu

Acid-catalyzed hydrolysis can occur under specific conditions. asm.orggoogle.com This process involves the reaction of the ester with water in the presence of an acid catalyst to produce the corresponding fatty acid and alcohol. asm.orggoogle.com The reaction temperature and the ratio of water to the ester are critical factors in this process. google.comacs.org However, these conditions are not typical of most natural soil and water environments. The Colgate-Emery process, a commercial method for oil and fat hydrolysis, operates at high temperatures (around 250 °C) and pressures (50 bar). acs.org

It has been noted that the presence of water can lead to the hydrolysis of esters in biodiesel, resulting in the formation of free fatty acids and glycerol (B35011) (from triglycerides) or methanol (from FAMEs). u-szeged.hu This process can be biologically mediated, as the disappearance of some esterquats in experiments was not observed in abiotic controls, suggesting that the hydrolysis of the ester bonds is primarily biological. rsc.org

Phototransformation Processes in Aquatic Systems

Biotic Degradation Mechanisms

Biotic degradation, carried out by microorganisms, is the primary mechanism for the removal of FAMEs from the environment. This compound, as a fatty acid methyl ester, is expected to be readily biodegradable in both soil and water.

The biodegradation of FAMEs is a well-documented process that occurs under both aerobic and anaerobic conditions. researchgate.netpjmonline.org A wide variety of naturally occurring microorganisms in soil and groundwater are capable of metabolizing these compounds, as fatty acids are ubiquitous components of cellular membranes. researchgate.netpjmonline.org

The primary pathway for the microbial transformation of this compound involves a two-step process:

De-esterification: The first step is the hydrolysis of the ester bond by microbial lipases or esterases, which cleaves the molecule into dec-4-enoic acid and methanol. researchgate.net

β-oxidation: The resulting fatty acid, dec-4-enoic acid, then undergoes sequential removal of two-carbon units through the β-oxidation pathway. researchgate.net The methanol produced is also readily biodegraded. researchgate.net

The rate of biodegradation can be influenced by the structure of the FAME. For unsaturated FAMEs under anaerobic conditions, the rate of biodegradation has been observed to increase with an increasing number of double bonds. google.com Conversely, for saturated FAMEs, the degradation rate tends to decrease with increasing carbon chain length. google.com

Several genera of bacteria are known to be effective degraders of fatty acids and their esters. These include:

Pseudomonas : Strains of Pseudomonas, such as Pseudomonas putida, have been shown to metabolize the breakdown products of fat hydrolysis, with a preferential utilization of unsaturated fatty acids. researchgate.net Pseudomonas species possess the ability to both degrade fats and assimilate the resulting fatty acids through β-oxidation. researchgate.net Genetic studies on P. putida have identified multiple genes (fad genes) involved in fatty acid degradation. asm.org

Bacillus : Species within the genus Bacillus are known to produce lipases that hydrolyze fats. researchgate.netresearchgate.net They are often used in bioaugmentation products for fat and grease degradation. google.com Bacillus cereus has been shown to cause a significant decrease in the content of unsaturated fatty acids in nematodes. mdpi.com

Rhodococcus : Rhodococcus erythropolis has demonstrated the ability to degrade a variety of fats and oils, converting them into FAME derivatives. u-szeged.huresearchgate.net This genus is known for its versatile metabolic capabilities, including the degradation of hydrophobic compounds. mdpi.comnih.gov

Table 2: Microbial Genera Involved in the Degradation of Fatty Acid Esters

Microbial GenusRole in DegradationReference(s)
Pseudomonas Hydrolyzes fats and assimilates fatty acids via β-oxidation; preferentially utilizes unsaturated fatty acids. asm.orgresearchgate.netresearchgate.net
Bacillus Produces extracellular lipases that hydrolyze ester bonds. researchgate.netgoogle.comresearchgate.netmdpi.com
Rhodococcus Degrades a wide variety of fats, oils, and hydrophobic compounds. u-szeged.huresearchgate.netmdpi.comnih.gov
Cupriavidus A strain of Cupriavidus has been identified that can degrade a related compound, diffusible signal factor, to produce trans-2-decenoic acid methyl ester as an intermediate. mdpi.com

Modeling and Prediction of Environmental Fate Parameters

Environmental fate models are valuable tools for estimating the behavior of chemicals in the environment when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the physicochemical properties and degradation rates of compounds based on their chemical structure.

For FAMEs, models like CATABOL can predict biodegradation pathways. For the methyl ester of oleic acid, CATABOL predicts dehydrogenation and oxidation of the carbon side chains, leading to the formation of acetic acid and eventual mineralization. openrepository.com Fugacity models can be used to predict the environmental compartment where a chemical is likely to partition. For FAMEs, due to their low water solubility and high octanol-water partition coefficients, they are expected to partition primarily to soil and sediment. nih.gov

QSAR models are used within regulatory frameworks to assess environmental risk. regulations.govnih.gov The Ecological Risk Classification of Organic Substances (ERC), for example, uses modeled data to establish hazard and exposure profiles. canada.ca However, the reliability of these models depends on the quality of the input data and the applicability domain of the model to the chemical . nih.gov For a specific compound like this compound, while general FAME models provide an indication of its likely behavior, specific predictions would require a model trained on a dataset of structurally similar unsaturated, medium-chain fatty acid esters.

Q & A

(Basic) What are the standard synthetic protocols for methyl dec-4-enoate, and how can researchers validate purity and structural fidelity?

This compound is typically synthesized via esterification of dec-4-enoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or enzymatic methods. Key validation steps include:

  • Gas Chromatography (GC) or HPLC to assess purity, with comparison to commercial standards if available .
  • NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage (δ ~3.6 ppm for methoxy group) and double bond geometry (cis/trans via coupling constants) .
  • FT-IR for characteristic C=O (∼1740 cm⁻¹) and C-O (∼1200 cm⁻¹) stretches.

(Advanced) How can researchers optimize reaction conditions for this compound synthesis using experimental design principles?

Advanced optimization employs factorial designs (e.g., Taguchi or Response Surface Methodology ) to evaluate parameters like temperature, catalyst concentration, and molar ratios. For example:

  • Taguchi L9 orthogonal arrays can identify critical factors affecting yield, with signal-to-noise (S/N) ratios quantifying robustness .
  • Post-optimization validation via ANOVA ensures statistical significance of variables (e.g., p < 0.05). Table-based S/N ratio comparisons help prioritize parameters (e.g., methanol excess often dominates esterification efficiency) .

(Basic) What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • GC-MS : Resolves isomers and quantifies purity by comparing retention indices and fragmentation patterns to databases .
  • ¹H NMR : Double bond protons (δ 5.3–5.4 ppm) and methoxy group (δ 3.6 ppm) confirm structure. DEPT-135 clarifies carbon environments .
  • IR Spectroscopy : Validates ester functional groups and absence of residual acid (O-H stretches absent) .

(Advanced) How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved during structural elucidation?

Contradictions often arise from impurities or isomerization. Methodological approaches include:

  • Replicate analyses under controlled conditions (e.g., inert atmosphere to prevent oxidation).
  • 2D NMR (COSY, HSQC) to confirm spin-spin coupling and carbon-proton correlations .
  • Supplementary techniques : Polarimetry or X-ray crystallography (if crystalline derivatives are obtainable) to resolve stereochemical ambiguities .

(Basic) What databases and strategies are recommended for conducting a systematic literature review on this compound?

  • SciFinder and Reaxys : Prioritize peer-reviewed journals for synthesis protocols, physicochemical data, and applications. Use keywords like “this compound” AND (“synthesis” OR “spectroscopy”) .
  • Web of Science : Track citation networks to identify foundational studies and recent advancements. Filter by “review articles” for meta-analyses .
  • Critical appraisal : Exclude non-peer-reviewed sources (e.g., commercial websites) to ensure data reliability .

(Advanced) How can computational modeling (e.g., DFT) predict this compound’s reactivity or environmental behavior?

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., hydrolysis kinetics) using software like Gaussian. Optimize geometries at the B3LYP/6-31G* level to predict transition states .
  • QSAR models : Corrogate biodegradation potential or toxicity using descriptors like logP and electrophilicity index .
  • Validation : Compare computational results with experimental data (e.g., HPLC-measured hydrolysis rates) .

(Advanced) What methodologies assess this compound’s stability under varying storage or processing conditions?

  • Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via GC or LC-MS. Arrhenius kinetics extrapolate shelf life .
  • Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under controlled irradiation (e.g., ICH Q1B guidelines) .
  • Statistical tools : Use Weibull analysis to model degradation rates and identify critical storage parameters .

(Advanced) How can researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

  • Microcosm assays : Expose model organisms (e.g., Daphnia magna) to graded concentrations and measure LC50/EC50 values. Control variables like pH and temperature .
  • Metabolomics : Use LC-HRMS to identify degradation metabolites in simulated ecosystems .
  • Meta-analysis : Compare toxicity data with structurally similar esters (e.g., methyl oleate) to infer mechanistic trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.